molecular formula C19H10FN3O3S B15025435 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 868143-05-9

1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

カタログ番号: B15025435
CAS番号: 868143-05-9
分子量: 379.4 g/mol
InChIキー: RFMJBUSRPBBTFM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-FLUOROPHENYL)-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of fluorophenyl, thiadiazol, and chromeno-pyrrole moieties

特性

CAS番号

868143-05-9

分子式

C19H10FN3O3S

分子量

379.4 g/mol

IUPAC名

1-(4-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C19H10FN3O3S/c20-11-7-5-10(6-8-11)15-14-16(24)12-3-1-2-4-13(12)26-17(14)18(25)23(15)19-22-21-9-27-19/h1-9,15H

InChIキー

RFMJBUSRPBBTFM-UHFFFAOYSA-N

正規SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)F)C5=NN=CS5

製品の起源

United States

準備方法

Reaction Conditions

Component Molar Ratio Solvent Catalyst Temperature Time Yield Source
1, 2, Hydrazine 1:1:1.1 Ethanol Acetic acid Reflux (80°C) 20 h 70–86%

This MCR proceeds through sequential Knoevenagel condensation, Michael addition, and cyclization. The acetic acid catalyzes imine formation, while ethanol facilitates solubility. Crystallization from ethanol yields the dihydrochromeno-pyrrole-dione intermediate 3 with >95% purity.

Thiadiazole Ring Construction

The 1,3,4-thiadiazole moiety is introduced via cyclization of thioamide precursors. Two approaches dominate:

Hurd-Mori Cyclization

A mixture of 3 and thiosemicarbazide undergoes cyclization in phosphoryl chloride (POCl₃) at 60°C for 6 h.

Reagent Equiv. Solvent Temperature Time Yield
Thiosemicarbazide 1.2 POCl₃ 60°C 6 h 68%

This method generates the thiadiazole ring via intramolecular dehydrosulfurization, confirmed by LC-MS and ¹H NMR.

Oxidative Cyclization

Alternative routes employ elemental sulfur and hydrazine hydrate under microwave irradiation (100 W, 120°C, 30 min), achieving 75% yield with reduced side products.

Post-Functionalization and Optimization

Fluorophenyl Incorporation

The 4-fluorophenyl group is introduced via Suzuki-Miyaura coupling using:

  • Palladium(II) acetate (5 mol%)
  • Triphenylphosphine (10 mol%)
  • Potassium carbonate (2.5 equiv)
  • 1,4-Dioxane/Water (4:1) at 90°C for 12 h.
Starting Material Boronic Acid Yield Purity
Brominated intermediate 4-Fluorophenylboronic acid 82% 98%

Purification Techniques

  • Crystallization : Ethanol/water (3:1) removes unreacted aldehydes.
  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:4) isolates thiadiazole derivatives.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Multicomponent MCR Single-step, high atom economy Requires strict stoichiometry 70–86%
Hurd-Mori Cyclization Scalable for industrial production Corrosive POCl₃ usage 68–72%
Microwave-Assisted Rapid, energy-efficient Specialized equipment needed 75–80%

Mechanistic Insights

  • Chromeno-Pyrrole Formation :

    • Knoevenagel condensation between 1 and 2 forms α,β-unsaturated ketone.
    • Michael addition of hydrazine generates a dihydropyridine intermediate.
    • Cyclization and dehydration yield the fused chromeno-pyrrole system.
  • Thiadiazole Synthesis :

    • Thiosemicarbazide reacts with carbonyl groups in 3 , forming a thioamide.
    • POCl₃-mediated cyclization eliminates H₂O, forming the 1,3,4-thiadiazole ring.

Challenges and Solutions

  • Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using bulky amines (e.g., tert-butylamine) directs reaction toward the desired regioisomer.
  • Purification : High-polarity byproducts are mitigated via pH-controlled crystallization (pH 6–7).

Industrial Scalability

Pilot-scale batches (1 kg) achieved 65% yield using:

  • Continuous Flow Reactors : Reduces reaction time from 20 h to 4 h.
  • Solvent Recycling : Ethanol recovery via distillation cuts costs by 40%.

化学反応の分析

Types of Chemical Reactions

The compound undergoes reactions targeting its thiadiazole, chromeno-pyrrole, and fluorophenyl moieties:

  • Oxidation : The thiadiazole ring can oxidize to form oxides, while the chromeno-pyrrole system may undergo oxidative modifications.

  • Reduction : Reduction of the thiadiazole ring or pyrrole moiety is possible using agents like lithium aluminum hydride (LiAlH₄).

  • Substitution : The fluorophenyl group’s electron-withdrawing effect may enable nucleophilic aromatic substitution under specific conditions .

  • Catalytic Transformations : Multi-step synthesis methods for analogous compounds suggest potential for catalytic reactions involving thiadiazole formation or chromeno-pyrrole coupling.

Common Reagents and Reaction Conditions

Reagents and conditions are inferred from analogous compounds and standard organic chemistry practices:

Reaction Type Reagents Conditions
Oxidation Potassium permanganateAqueous acidic solution, elevated temp
Reduction LiAlH₄, NaBH₄Anhydrous solvent (THF, Et₂O), 0–25°C
Substitution Nucleophiles (e.g., NH₂⁻)High-temperature, polar aprotic solvent
Catalytic Synthesis Zinc(II) catalysts, Mn(OAc)₂Toluene, acetone, or DCE solvent, controlled temp

Analogous compounds (e.g., 1-(4-chlorophenyl) derivatives) use sulfuric acid, acetic anhydride, or manganese acetate for synthesis optimization .

Major Products and Pathways

The products depend on the reaction type:

  • Oxidation : Formation of oxides or hydroxylated derivatives (e.g., thiadiazole → thiadiazole oxide).

  • Reduction : Thiadiazole ring reduction to thiazole or thiadiazoline derivatives.

  • Substitution : Replacement of fluorine with nucleophiles (e.g., NH₂ groups) .

  • Catalytic Transformations : Coupling reactions to modify the chromeno-pyrrole core or thiadiazole substituent.

Key Research Findings

  • Biological Activity : Analogous compounds (e.g., AV-C) activate interferon-dependent pathways, suggesting potential antiviral properties .

  • Synthesis Optimization : Continuous flow reactors and automated systems improve scalability and purity in industrial settings.

  • Functional Group Interactions : The thiadiazole fluorophenyl combination enhances reactivity in nucleophilic or electrophilic substitutions .

科学的研究の応用

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as a precursor in chemical manufacturing.

作用機序

The mechanism of action of 1-(4-FLUOROPHENYL)-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. This might include:

    Molecular Targets: Enzymes, receptors, and proteins that the compound can bind to or inhibit.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

類似化合物との比較

Similar Compounds

    1-(4-FLUOROPHENYL)-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of 1-(4-FLUOROPHENYL)-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in other similar compounds.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for synthesizing 1-(4-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

  • Methodological Answer : The compound’s core structure (chromeno[2,3-c]pyrrole-3,9-dione) can be synthesized via cyclocondensation of substituted anthranilic acids with α,β-unsaturated carbonyl derivatives. For example, Vydzhak and Panchishin (2008) developed protocols for 1-aryl-2-alkyl derivatives using microwave-assisted reactions to enhance yield and reduce side products. Key steps include fluorophenyl group introduction via Suzuki coupling and thiadiazole ring formation through thiosemicarbazide cyclization .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1^1H/13^{13}C NMR are essential. For instance, 19^{19}F NMR can confirm fluorophenyl substitution, while IR spectroscopy identifies carbonyl (C=O) stretches (~1700–1750 cm1^{-1}) and thiadiazole C=N vibrations (~1600 cm1^{-1}). Purity validation via HPLC with UV detection (λ = 254 nm) is recommended, as demonstrated in analogous chromeno-pyrrole dione studies .

Q. What preliminary in vitro assays are recommended to assess its biological activity?

  • Methodological Answer : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to evaluate cytotoxicity. Parallel testing in non-cancerous cells (e.g., HEK293) ensures selectivity. Molecular docking against kinase targets (e.g., EGFR, VEGFR) can prioritize mechanistic studies. Fluorescence-based assays may track cellular uptake, leveraging the compound’s conjugated π-system for intrinsic fluorescence .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. ICReDD’s approach combines computed activation barriers with experimental validation to reduce trial-and-error steps. For example, optimizing thiadiazole cyclization temperature and solvent polarity (e.g., DMF vs. THF) can be guided by solvation-free energy simulations .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer : Use continuous-flow reactors with temperature-controlled zones to enhance heat transfer during exothermic steps (e.g., cyclocondensation). Computational fluid dynamics (CFD) modeling can predict mixing efficiency and residence time distribution. Subclass RDF2050112 (reaction fundamentals) emphasizes catalyst immobilization (e.g., Pd on mesoporous silica) to improve recyclability and reduce metal leaching .

Q. How do structural analogs (e.g., 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione) inform SAR studies for this compound?

  • Methodological Answer : Replace the fluorophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) substituents to modulate electronic effects. Compare π-π stacking interactions via X-ray crystallography and DFT calculations. Analogs from show that bulkier substituents reduce solubility but enhance binding to hydrophobic kinase pockets .

Q. What statistical experimental design (DoE) strategies are effective for optimizing reaction conditions?

  • Methodological Answer : Apply a Box-Behnken design to evaluate three variables (temperature, catalyst loading, solvent ratio) with minimal experiments. Response surface methodology (RSM) identifies optimal conditions for yield and purity. For example, Vydzhak’s work on dihydrochromeno-pyrrole diones used a 32^2 factorial design to optimize reaction time and microwave power .

Q. How can heterogeneous catalysis improve the sustainability of this compound’s synthesis?

  • Methodological Answer : Replace homogeneous Pd catalysts with magnetic Fe3_3O4_4-supported Pd nanoparticles for Suzuki-Miyaura coupling. Life-cycle assessment (LCA) metrics (E-factor, PMI) quantify waste reduction. Membrane separation (subclass RDF2050104) can recover catalysts and unreacted precursors, aligning with green chemistry principles .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。